Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1429309-43-2
VCID: VC2697344
InChI: InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

CAS No.: 1429309-43-2

Cat. No.: VC2697344

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate - 1429309-43-2

Specification

CAS No. 1429309-43-2
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3
Standard InChI Key FGKGNTLKAFZKOW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C
Canonical SMILES CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C

Introduction

Structural Characteristics and Chemical Properties

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole core with an ethyl carboxylate group at position 3 and a 5-methylpyridin-2-yl group at position 1. The compound has the molecular formula C12H13N3O2 and a calculated molecular weight of approximately 231.25 g/mol.

Molecular Structure

The structure features three main components:

  • A 1H-pyrazole ring system (five-membered heterocycle with two adjacent nitrogen atoms)

  • An ethyl carboxylate group (-COOC2H5) at position 3 of the pyrazole ring

  • A 5-methylpyridin-2-yl substituent attached to the N1 position of the pyrazole

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon for similar heterocyclic compounds
ColorWhite to off-whiteTypical for pure pyrazole derivatives
Melting Point85-110°CBased on related pyrazole carboxylates
SolubilitySoluble in organic solvents (dichloromethane, chloroform, DMSO); Sparingly soluble in waterBased on functional groups present
LogP~2.3Calculated based on structure, indicating moderate lipophilicity

1H NMR Spectral Features

  • Ethyl group: triplet at δ 1.3-1.4 ppm (CH3) and quartet at δ 4.2-4.4 ppm (CH2)

  • Pyrazole C-H: singlet at approximately δ 6.9-7.1 ppm

  • Pyridine methyl group: singlet at approximately δ 2.3-2.4 ppm

  • Pyridine aromatic protons: complex pattern between δ 7.2-8.5 ppm

Synthesis Methodologies

Several synthetic approaches can be employed to prepare Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, drawing from established methods for structurally similar compounds.

N-Arylation Approach

One viable synthetic route involves N-arylation of ethyl 1H-pyrazole-3-carboxylate with 2-bromo-5-methylpyridine. This approach is supported by similar reactions documented in the literature for related compounds .

The general procedure would involve:

  • Reaction of ethyl 1H-pyrazole-3-carboxylate with 2-bromo-5-methylpyridine

  • Use of a copper catalyst (such as CuI)

  • Addition of a base (typically Cs2CO3)

  • Employment of a suitable ligand such as (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

  • Reaction in a polar aprotic solvent like DMSO

  • Heating at elevated temperatures (typically 100-130°C)

The reaction mechanism follows a copper-catalyzed Ullmann-type coupling pathway, where the copper catalyst facilitates the formation of the N-C bond between the pyrazole nitrogen and the pyridine ring.

Alternative Synthetic Pathways

Alternative synthetic strategies may include:

Cyclization Approach

This would involve the cyclization of a suitable β-ketoester with a hydrazine derivative containing the 5-methylpyridin-2-yl group, forming the pyrazole ring with the ethyl carboxylate functionality already in place.

Direct Esterification

Starting with 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid and performing an esterification reaction with ethanol under acidic conditions or using coupling reagents.

Optimization Parameters

Key parameters for optimizing the synthesis include:

ParameterOptimization Considerations
Catalyst LoadingTypically 5-10 mol% of CuI
BaseCs2CO3 is preferred due to its strong basicity and solubility in organic solvents
SolventDMSO provides good solubility and thermal stability
Temperature120-130°C is optimal for most N-arylation reactions
Reaction Time12-24 hours usually provides optimal yields
PurificationColumn chromatography with petroleum ether/ethyl acetate gradients

Structural Comparisons with Related Compounds

Understanding the structure-property relationships of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate can be enhanced by comparing it with structurally related compounds.

Comparison with Similar Pyrazole Derivatives

CompoundStructural DifferencesImplications
Ethyl 5-methyl-1H-pyrazole-3-carboxylateLacks 5-methylpyridin-2-yl group; methyl group at position 5Lower molecular weight (154.17 g/mol); different hydrogen bonding capabilities; potentially different biological activity profile
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylateContains 1-methyl group and 5-thien-2-yl group instead of 1-(5-methylpyridin-2-yl)Different electronic properties due to thiophene vs. pyridine; molecular weight of 236.29 g/mol
tert-Butyl 4-(5-amino-1-(5-methylpyridin-2-yl)-1H-pyrazol-3-yl)piperazine-1-carboxylateContains piperazine group at position 3 and amino group at position 5More complex structure; different reactivity profile; greater hydrogen bonding potential

Pyrazole Core

The pyrazole ring provides:

  • Aromatic character

  • Hydrogen bond acceptor sites

  • Planar structure facilitating π-π interactions

Ethyl Carboxylate Group

This functional group contributes:

  • Site for further modification through transesterification or hydrolysis

  • Hydrogen bond acceptor capacity

  • Increased lipophilicity compared to carboxylic acid

5-Methylpyridin-2-yl Substituent

This moiety provides:

  • Additional aromatic character

  • Basic nitrogen atom (hydrogen bond acceptor)

  • Improved metabolic stability compared to unsubstituted pyridine

Analytical Methods for Characterization

Various analytical techniques can be employed for the characterization and quality control of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents a primary analytical tool for both qualitative and quantitative analysis of this compound. Based on analysis techniques used for similar compounds, the following conditions might be optimal:

ParameterRecommended Conditions
ColumnReversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm)
Mobile PhaseGradient elution: Water/Acetonitrile with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254-280 nm
Sample PreparationDissolution in acetonitrile or methanol (approximately 1 mg/mL)
Retention TimeExpected between 5-15 minutes under typical conditions

Spectroscopic Methods

Multiple spectroscopic techniques provide complementary information for structural confirmation:

Nuclear Magnetic Resonance (NMR)

Both 1H and 13C NMR are essential for structure elucidation, with 2D techniques (COSY, HSQC, HMBC) providing additional structural insights for complete assignment.

Mass Spectrometry

LC-MS analysis would be expected to show:

  • Molecular ion peak at m/z 232 [M+H]+

  • Fragmentation patterns including loss of ethoxy group (m/z 186) and other characteristic fragments

Infrared Spectroscopy

Key IR absorption bands would include:

  • C=O stretching at approximately 1700-1730 cm-1

  • C-N stretching at approximately 1400-1450 cm-1

  • Aromatic C=C and C=N stretching at 1500-1600 cm-1

  • C-O stretching at approximately 1200-1250 cm-1

Structural ElementPotential Contribution to Biological Activity
Pyrazole RingProvides a scaffold for binding to enzyme active sites
Ethyl CarboxylateActs as hydrogen bond acceptor; potential substrate for esterases in vivo
5-Methylpyridin-2-yl GroupEnhances lipophilicity; potentially improves binding to hydrophobic pockets in target proteins

Chemical Modifications for Enhanced Activity

Several modifications could potentially enhance or alter the biological activity profile:

  • Hydrolysis of the ethyl ester to form the corresponding carboxylic acid

  • Amidation of the carboxylate group to form various amide derivatives

  • Substitution on the pyrazole ring at position 4

  • Introduction of additional substituents on the pyridine ring

Applications in Organic Synthesis

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate serves as a versatile synthetic intermediate for the preparation of more complex molecules.

As a Building Block

The compound can function as a building block in various synthetic pathways:

  • The ethyl carboxylate group provides a site for further functionalization:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification to form different esters

    • Reduction to alcohol or aldehyde

    • Conversion to amides, hydrazides, or hydroxamic acids

  • The pyrazole ring can undergo:

    • Electrophilic substitution reactions (typically at position 4)

    • Metallation followed by reaction with electrophiles

    • Oxidation of the methyl group on the pyridine ring

Integration into Larger Molecular Frameworks

The compound can be incorporated into more complex structures relevant to:

  • Medicinal Chemistry: Development of kinase inhibitors, anti-inflammatory agents, or antimicrobials

  • Materials Science: Creation of ligands for metal complexes or components of photosensitive materials

  • Agrochemicals: Development of crop protection agents including fungicides and insecticides

Future Research Directions

Research on Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate and related compounds can progress in several directions:

Synthetic Methodology Development

Continued refinement of synthetic approaches could include:

  • Development of more efficient catalytic systems for N-arylation

  • Application of flow chemistry for continuous production

  • Exploration of greener reaction conditions and solvents

  • Stereoselective modifications for chiral derivatives

Biological Evaluation

Comprehensive biological screening could reveal:

  • Specific enzyme targets and inhibition mechanisms

  • Structure-activity relationships through systematic modification

  • Pharmacokinetic properties and metabolism pathways

  • Potential therapeutic applications

Material Science Applications

Investigation of the compound's utility in:

  • Coordination chemistry with various metals

  • Development of functional materials with specific optical or electronic properties

  • Creation of sensors based on specific molecular recognition events

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